

An In-Depth Technical Guide to RH 795 for Neurobiological Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RH 795

Cat. No.: B12409352

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Principles of RH 795

RH 795 is a fast-responding, potentiometric styryl dye predominantly utilized for the functional imaging of neuronal activity.[1] As a voltage-sensitive dye (VSD), it embeds into the plasma membrane of neurons and reports changes in membrane potential as alterations in its fluorescence intensity. Chemically, it is a dialkylaminophenylpolyenylpyridinium dye with the formula $C_{26}H_{39}Br_2N_3O_2$ and a molecular weight of 585.42 g/mol.[1]

The primary advantage of **RH 795** lies in its favorable photostability and reduced phototoxicity compared to other VSDs, making it particularly well-suited for long-term imaging experiments.[2] Studies have shown that **RH 795** exhibits weak and slowly developing phototoxic effects and slow bleaching.[2] Furthermore, unlike some other styryl dyes such as RH414, **RH 795** does not cause arterial constriction during in vivo cortex staining, a significant benefit for physiological studies.[1] However, for short-term experiments requiring the detection of very small neuronal signals, other dyes like Di-4-ANEPPS may offer a higher signal quality.[2]

Mechanism of Action

The voltage-sensing mechanism of **RH 795**, like other "fast" styryl dyes, is based on an electrochromic effect. This involves a direct interaction between the dye's chromophore and the electric field across the neuronal membrane. Changes in the membrane potential cause a shift in the electronic energy levels of the dye molecule. This alteration of energy levels results in a

rapid (femtosecond to picosecond) shift in the dye's absorption and emission spectra, which is detected as a change in fluorescence intensity at a given excitation and emission wavelength.

Quantitative Data

The following tables summarize the key quantitative properties of **RH 795**.

Chemical and Physical Properties	
Chemical Name	N-(4-Sulfobutyl)-4-(4-(4-(dipentylamino)phenyl)buta-1,3-dien-1-yl)pyridinium
Molecular Formula	C ₂₆ H ₃₉ Br ₂ N ₃ O ₂
Molecular Weight	585.42 g/mol [1]
CAS Number	172807-13-5 [1]
Appearance	Orange-red solid [1]
Solubility	Water, DMSO, DMF
Spectroscopic Properties	
Excitation Maximum (in Methanol)	530 nm [1]
Emission Maximum (in Methanol)	712 nm [1]
Spectral Shift in Membranes	Absorption/Excitation can be blue-shifted by up to 20 nm. Emission can be blue-shifted by up to 80 nm. [1]
Color	Far-red [1]

Functional Properties	
Potential Dependence	Fast-response membrane potential dye[1]
Voltage Sensitivity ($\Delta F/F$ per 100 mV)	While specific values for RH 795 are not readily available in the literature, similar rhodol-based VSDs show sensitivities in the range of 16.7–18.0%.[3] The fractional fluorescence change is a key parameter for assessing dye performance.
Response Time	Described as a "fast-responding" potentiometric probe, indicating a response on the sub-millisecond timescale, suitable for tracking action potentials.[1]
Phototoxicity	Weak and slowly developing, making it suitable for long-term experiments.[2]
Bleaching	Slow bleaching profile.[2]

Experimental Protocols

Detailed methodologies are critical for the successful application of **RH 795**. Below are composite protocols for common applications, adapted from established neurobiological techniques.

Protocol 1: Staining of Acute Brain Slices

This protocol is adapted from standard procedures for preparing and staining acute brain slices for electrophysiology and imaging.

Materials:

- **RH 795** dye stock solution (e.g., 1 mg/mL in DMSO)
- Artificial cerebrospinal fluid (aCSF), chilled to 4°C and continuously bubbled with 95% O₂ / 5% CO₂.
- Recovery chamber with aCSF at 32-34°C.

- Vibratome or tissue slicer.
- Dissection tools.

Procedure:

- Slice Preparation:
 - Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated NMDG-based or sucrose-based protective cutting solution.
 - Rapidly dissect the brain and mount the region of interest onto the vibratome stage.
 - Cut brain slices to the desired thickness (e.g., 300 μ m) in the ice-cold, oxygenated cutting solution.
- Slice Recovery:
 - Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30-60 minutes.
- Staining:
 - Prepare the staining solution by diluting the **RH 795** stock solution into oxygenated aCSF. A final concentration in the range of 0.005-0.02 mg/mL is a good starting point. The optimal concentration should be determined empirically.
 - Incubate the slices in the **RH 795** staining solution for 15-30 minutes at room temperature, protected from light.
- Washing:
 - After incubation, transfer the slices to a fresh chamber with dye-free, oxygenated aCSF to wash for at least 15-20 minutes before imaging.
- Imaging:

- Transfer a slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF.
- Use an appropriate filter set for far-red fluorescence. For **RH 795**, an excitation filter around 530 nm and an emission filter around 710 nm would be suitable.
- Use the lowest possible excitation light intensity to minimize phototoxicity and bleaching, while still achieving an adequate signal-to-noise ratio.[\[2\]](#)

Protocol 2: In Vivo Cortical Staining in Mice

This protocol is for imaging neuronal activity in the cortex of an anesthetized or awake, head-fixed mouse, adapted from cranial window implantation and in vivo imaging procedures.

Materials:

- **RH 795** dye stock solution (e.g., 1 mg/mL in sterile saline or aCSF).
- Surgical tools for craniotomy.
- Dental cement for headplate fixation.
- Low-melting-point agarose.
- Glass coverslip.

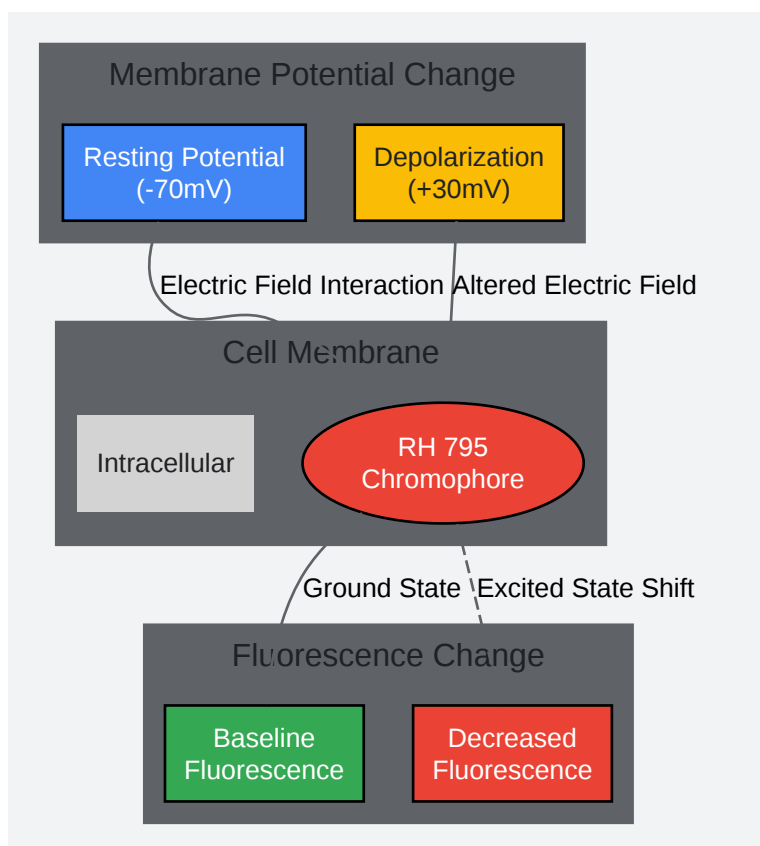
Procedure:

- Surgical Preparation:
 - Anesthetize the mouse and fix its head in a stereotaxic frame.
 - Perform a craniotomy over the cortical region of interest. Carefully remove the dura mater.
- Dye Application:
 - Prepare the **RH 795** staining solution at a concentration of 0.5-1 mg/mL in sterile aCSF.
 - Apply the solution directly onto the exposed cortical surface.

- Allow the dye to incubate for 60-90 minutes. During this time, keep the cortical surface moist with the dye solution and protected from light.
- Washing and Sealing:
 - After the incubation period, gently wash the cortical surface with sterile, dye-free aCSF to remove excess dye.
 - Cover the craniotomy with a low-melting-point agarose (e.g., 1.5% in aCSF) and seal it with a glass coverslip.
 - Secure the coverslip with dental cement.
- Imaging:
 - Allow the animal to recover from surgery before imaging if performing chronic experiments.
 - For imaging, head-fix the animal under the microscope.
 - Use appropriate excitation and emission filters for **RH 795**.
 - Acquire time-series images at a high frame rate (e.g., 100-500 Hz) to capture fast neuronal dynamics.

Visualizations

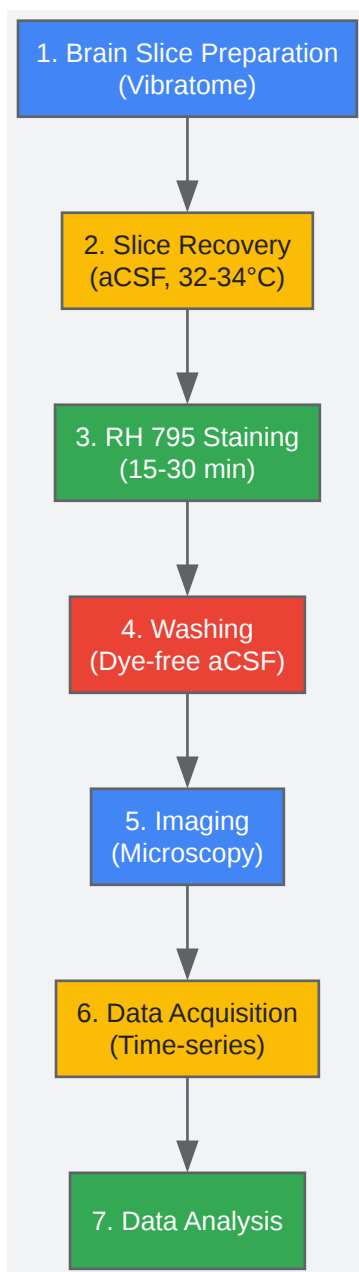
Mechanism of Action: Electrochromic Shift



[Click to download full resolution via product page](#)

Caption: Mechanism of **RH 795** voltage sensing via electrochromic effect.

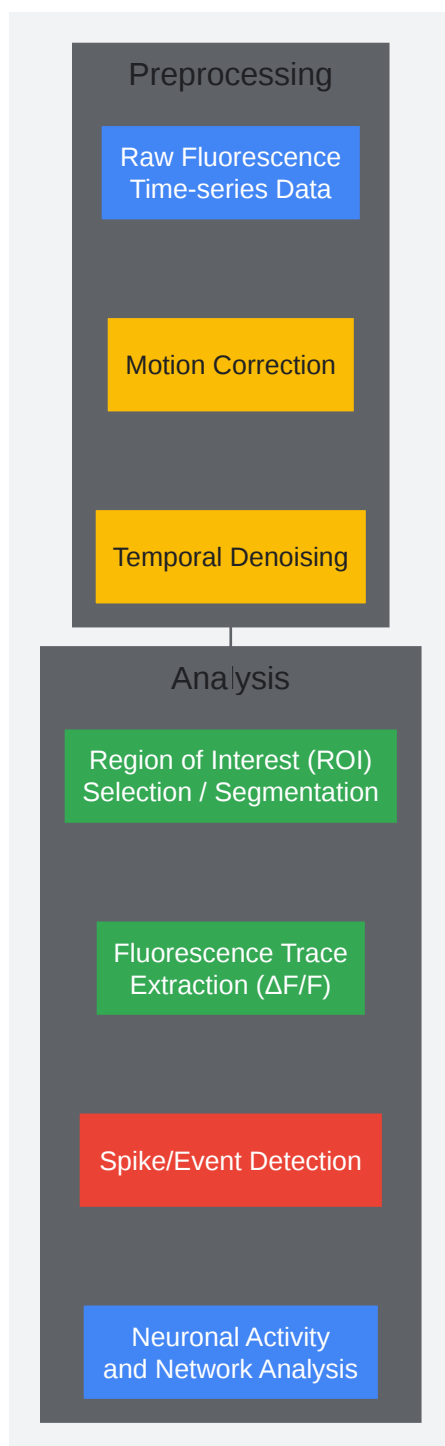
Experimental Workflow: Acute Brain Slice Imaging



[Click to download full resolution via product page](#)

Caption: Workflow for **RH 795** functional imaging in acute brain slices.

Data Analysis Pipeline



[Click to download full resolution via product page](#)

Caption: Data analysis workflow for voltage-sensitive dye imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biotium.com [biotium.com]
- 2. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Targeting of Rhodol Voltage-Sensitive Dyes to Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to RH 795 for Neurobiological Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409352#understanding-rh-795-in-neurobiology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com